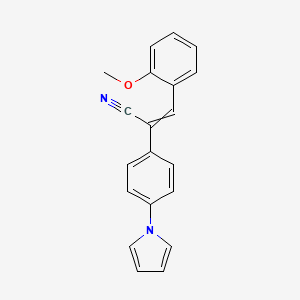
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a methoxyphenyl group, a pyrrolylphenyl group, and a propenenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde, 4-(1H-pyrrol-1-yl)benzaldehyde, and malononitrile.
Knoevenagel Condensation: The first step involves the Knoevenagel condensation reaction between 2-methoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms (Z)-3-(2-methoxyphenyl)-2-propenenitrile.
Aldol Condensation: The next step involves the aldol condensation reaction between (Z)-3-(2-methoxyphenyl)-2-propenenitrile and 4-(1H-pyrrol-1-yl)benzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or aldehydes.
Substitution: Corresponding substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile: The E-isomer of the compound with similar structural features but different spatial arrangement.
3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]acrylonitrile: A structurally similar compound with an acrylonitrile moiety instead of a propenenitrile moiety.
3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]propionitrile: A structurally similar compound with a propionitrile moiety instead of a propenenitrile moiety.
Uniqueness
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile is unique due to its specific spatial arrangement (Z-configuration) and the presence of both methoxyphenyl and pyrrolylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C20H16N2O |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C20H16N2O/c1-23-20-7-3-2-6-17(20)14-18(15-21)16-8-10-19(11-9-16)22-12-4-5-13-22/h2-14H,1H3 |
Clé InChI |
BCLWFCFUEDKSQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C=C(C#N)C2=CC=C(C=C2)N3C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















